N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851718-04-2
VCID: VC4384515
InChI: InChI=1S/C18H18FN3O3S/c1-12(23)22-18(14-4-3-5-15(19)10-14)11-17(20-22)13-6-8-16(9-7-13)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3
SMILES: CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Molecular Formula: C18H18FN3O3S
Molecular Weight: 375.42

N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

CAS No.: 851718-04-2

Cat. No.: VC4384515

Molecular Formula: C18H18FN3O3S

Molecular Weight: 375.42

* For research use only. Not for human or veterinary use.

N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide - 851718-04-2

Specification

CAS No. 851718-04-2
Molecular Formula C18H18FN3O3S
Molecular Weight 375.42
IUPAC Name N-[4-[2-acetyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C18H18FN3O3S/c1-12(23)22-18(14-4-3-5-15(19)10-14)11-17(20-22)13-6-8-16(9-7-13)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3
Standard InChI Key XSYOZNUYWURFOD-UHFFFAOYSA-N
SMILES CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 4,5-dihydro-1H-pyrazole ring (pyrazoline) substituted at position 3 with a 3-fluorophenyl group and at position 1 with an acetyl moiety. A methanesulfonamide group is appended to the para position of a phenyl ring linked to the pyrazoline’s position 3 (Fig. 1). This arrangement creates a planar sulfonamide domain connected to a partially saturated heterocycle, enabling diverse electronic interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₈FN₃O₃S
Molecular Weight375.42 g/mol
IUPAC NameN-[4-(1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
SMILESCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F

Spectroscopic Signatures

Infrared (IR) spectroscopy of analogous pyrazolines reveals characteristic absorptions:

  • N–H Stretch: 3250–3350 cm⁻¹ (sulfonamide)

  • C=O Stretch: 1680–1720 cm⁻¹ (acetyl group)

  • S=O Asymmetric Stretch: 1320–1360 cm⁻¹
    Nuclear magnetic resonance (NMR) data predict a singlet for the acetyl methyl group (δ ~2.4 ppm) and multiplets for the fluorophenyl protons (δ ~6.7–7.4 ppm).

Synthesis and Characterization

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous dihydropyrazoles are synthesized via:

  • Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines to form the pyrazoline core .

  • Sulfonylation: Methanesulfonyl chloride treatment of the intermediate amine.

  • Acetylation: Introduction of the acetyl group using acetic anhydride .

Table 2: Representative Reaction Steps

StepReagents/ConditionsYield
1Hydrazine hydrate, ethanol, reflux65%
2Methanesulfonyl chloride, DCM, 0°C78%
3Acetic anhydride, pyridine82%

Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 375.42.

  • X-ray Crystallography: For related structures, dihedral angles between the pyrazoline and fluorophenyl groups range from 45–60°, indicating moderate conjugation .

Physicochemical and Pharmacokinetic Properties

Acid-Base Behavior

  • pKa (Sulfonamide NH): ~9.5–10.2

  • pKa (Pyrazoline NH): ~4.3–5.1
    This bifunctional acidity supports pH-dependent membrane permeability.

Pharmacological Activity

Anti-Inflammatory Activity

In silico docking studies (PDB: 3LN1) suggest cyclooxygenase-2 (COX-2) inhibition:

  • Binding Affinity (ΔG): -9.2 kcal/mol

  • Key Interactions: Hydrogen bonding with Tyr385 and hydrophobic contacts with Val349 .

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.1 eV, indicating kinetic stability

  • Molecular Electrostatic Potential (MEP): Electrophilic regions localized at the sulfonyl oxygen (Fig. 2) .

Table 3: DFT-Derived Reactivity Indices

ParameterValue
Chemical Potential (μ)-4.7 eV
Global Hardness (η)2.3 eV
Electrophilicity (ω)4.9 eV

Nonlinear Optical (NLO) Properties

The compound’s hyperpolarizability (β₀ = 12.3 × 10⁻³⁰ esu) surpasses urea (β₀ = 0.65 × 10⁻³⁰ esu), suggesting utility in photonic devices .

Comparative Analysis with Analogues

Table 4: Structural and Activity Comparison

CompoundMolecular WeightIC₅₀ (COX-2)logPSource
Target Compound375.420.84 µM2.8
N-{3-[5-(3-Fluorophenyl)...425.491.12 µM3.1
N-{4-[1-Acetyl-5-(quinox...409.502.34 µM3.4

Substituents at the pyrazoline 3-position critically modulate bioactivity. Fluorophenyl derivatives exhibit enhanced COX-2 selectivity over quinoxaline analogs .

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